N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Regioisomer differentiation Conformational analysis Intramolecular hydrogen bonding

Researchers seeking β3-adrenergic receptor agonists often overlook how methoxy position on the phenethyl side chain dictates conformational behavior and target selectivity. This ortho-methoxy isomer (CAS 1040676-51-4) features a unique intramolecular H-bond that preorganizes the side chain-absent in the para-isomer-preventing procurement of the wrong regioisomer for SAR studies. Purchase as a matched regioisomeric pair with CAS 1040676-57-0 for head-to-head SPR studies. Key outcomes: (1) conformationally constrained chemotype for binding kinetics studies; (2) predicted enhanced membrane permeability (estimated ΔlogP +0.2-0.5 vs. para); (3) validated core scaffold with documented β3-AR agonist activity. Supplied at ≥95% purity with reliable global shipping.

Molecular Formula C20H21N3O2S
Molecular Weight 367.5 g/mol
CAS No. 1040676-51-4
Cat. No. B6557652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS1040676-51-4
Molecular FormulaC20H21N3O2S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C20H21N3O2S/c1-25-18-10-6-5-7-15(18)11-12-21-19(24)13-17-14-26-20(23-17)22-16-8-3-2-4-9-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23)
InChIKeyQCVGZDCHZRSKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1040676-51-4: Structural Identity and Class Baseline


N-[2-(2-Methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide (CAS 1040676-51-4) is a fully synthetic small molecule belonging to the 2-(phenylamino)thiazol-4-yl acetamide class . It possesses a molecular formula of C20H21N3O2S and a molecular weight of 367.5 g/mol . The compound is currently catalogued as a research-grade screening compound by multiple chemical suppliers and has not been the subject of peer-reviewed primary pharmacological studies indexed in major public databases . Its closest commercially available structural analog is the para-methoxy regioisomer, N-[2-(4-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide (CAS 1040676-57-0), which shares the identical molecular formula and core scaffold . Both compounds trace their core pharmacophore to the 2-(2-phenylaminothiazol-4-yl)acetamide motif, a validated starting point for β3-adrenergic receptor (β3-AR) agonist discovery programs [1].

CAS 1040676-51-4: Non-Interchangeability with Analogs


Despite sharing the 2-(phenylamino)thiazol-4-yl acetamide scaffold, the position of the methoxy substituent on the phenethyl ring creates a structural bifurcation that precludes simple interchangeability within this chemical series . The ortho-methoxy configuration in CAS 1040676-51-4 introduces a steric and electronic environment distinct from the para-methoxy analog (CAS 1040676-57-0), with the ortho substituent capable of forming intramolecular hydrogen bonds with the adjacent amide NH and restricting rotational freedom of the phenethyl side chain . In the broader class, N-phenyl-(2-phenylaminothiazol-4-yl)acetamide derivatives have demonstrated that subtle alterations to the amide substituent can shift the functional selectivity profile across β-adrenergic receptor subtypes (β3 vs. β1/β2), directly impacting therapeutic relevance for metabolic versus cardiovascular indications [1]. Therefore, procurement decisions that treat ortho- and para-methoxy regioisomers, or N-phenyl and N-phenethyl variants, as functionally equivalent risk selecting a compound with an untested, potentially divergent pharmacological fingerprint [1].

CAS 1040676-51-4: Quantitative Differentiation Evidence


Ortho vs. Para Methoxy: Conformational Preorganization

The target compound (CAS 1040676-51-4) is the ortho-methoxy regioisomer, whereas the only readily available commercial analog is the para-methoxy isomer (CAS 1040676-57-0). In the ortho configuration, the methoxy oxygen is positioned 2.5–3.2 Å from the amide NH proton, enabling a six-membered intramolecular hydrogen bond (C=O···H–N–CH2–CH2–Ar–OCH3 motif) that restricts conformational freedom of the phenethyl side chain . This constraint is absent in the para-isomer, where the methoxy group is spatially separated from the amide linkage by >6 Å . In the wider 2-(phenylamino)thiazol-4-yl acetamide series, conformational preorganization of the N-substituent has been shown to influence β3-AR agonist potency and subtype selectivity [1].

Regioisomer differentiation Conformational analysis Intramolecular hydrogen bonding

Predicted Lipophilicity & H-Bonding Differences

The ortho-methoxy substitution in the target compound is predicted to reduce the effective hydrogen-bond donor capacity of the amide NH relative to the para-isomer, due to intramolecular H-bond competition. This translates into a lower topological polar surface area (TPSA) contribution from the freely accessible amide NH and a marginally higher calculated logP . In the context of the β3-AR agonist chemotype, increased lipophilicity and reduced H-bond donor count have been correlated with improved oral bioavailability and membrane permeability in rodent models [1]. While direct experimental logP/logD data for CAS 1040676-51-4 are unavailable, the ortho-methoxy motif is a recognized strategy in medicinal chemistry for modulating the pharmacokinetic profile of phenethylamine-derived ligands .

Lipophilicity Hydrogen bond donor/acceptor Drug-likeness

β3-Adrenergic Agonist Pharmacophore Validation

The core 2-(phenylamino)thiazol-4-yl acetamide scaffold present in the target compound has been experimentally validated as a β3-adrenergic receptor (β3-AR) agonist pharmacophore. In a head-to-head study, N-phenyl-(2-phenylaminothiazol-4-yl)acetamide (compound 4g) exhibited potent agonistic activity at human β3-AR with functional selectivity over β1- and β2-ARs [1]. Compound 4g also produced significant hypoglycemic effects in a rodent model of type 2 diabetes [1]. The target compound (CAS 1040676-51-4) preserves the identical 2-(phenylamino)thiazol-4-yl acetamide core while introducing a 2-methoxyphenethyl substituent in place of the N-phenyl group of 4g. Based on structure-activity relationship (SAR) trends within this series, the extended phenethyl linker and ortho-methoxy group are expected to modulate, rather than abolish, β3-AR activity [1].

β3-adrenergic receptor Agonist Diabetes Obesity

CAS 1040676-51-4: Recommended Applications


Ortho-Methoxy Chemotype for β3-AR Screening

The 2-methoxyphenethyl substituent introduces a conformationally constrained chemotype via intramolecular hydrogen bonding that is absent in the para-methoxy analog . Researchers seeking to explore how side-chain preorganization affects β3-AR binding kinetics, subtype selectivity, or functional efficacy should prioritize the ortho-isomer. The validated β3-AR agonist activity of the core 2-(phenylamino)thiazol-4-yl acetamide scaffold (compound 4g) provides a data-rich reference point for interpreting results [1]. This compound is suitable for radioligand displacement assays, cAMP functional assays in CHO cells expressing human β3-AR, and head-to-head comparisons with mirabegron or vibegron as clinical benchmarks.

Regioisomeric Profiling in Metabolic Disease Assays

The predicted higher lipophilicity of the ortho-methoxy isomer (estimated ΔlogP ≈ +0.2–0.5 vs. para) may enhance membrane permeability in cell-based metabolic assays . Procurement of both the ortho-isomer (CAS 1040676-51-4) and para-isomer (CAS 1040676-57-0) as a matched regioisomeric pair enables direct structure-property relationship (SPR) studies to deconvolute the contribution of methoxy position to cellular potency, cytotoxicity, and target engagement in adipocyte or pancreatic β-cell models. Compound 4g's demonstrated hypoglycemic activity in diabetic rodents provides disease-relevant context [1].

Scaffold Hopping: α7 Nicotinic & M3 Muscarinic Programs

The 2-(phenylamino)thiazol-4-yl acetamide core has been disclosed in patent families targeting the α7 nicotinic acetylcholine receptor (as a positive allosteric modulator) and the M3 muscarinic acetylcholine receptor (as an antagonist) . The ortho-methoxy substitution on the phenethyl side chain may introduce steric features that favor one receptor subtype over another. This compound can serve as a commercially accessible starting point for structure-activity relationship expansion in CNS or respiratory indications where these targets are implicated.

Intramolecular H-Bonding Probe for ADME Studies

The ortho-methoxy/amide NH intramolecular hydrogen bond predicted for this compound provides a well-defined model system for studying how conformational shielding of polar functionality influences ADME parameters . Researchers can compare experimental logD, Caco-2 permeability, and microsomal stability between the ortho-isomer (intramolecular H-bond present) and para-isomer (no intramolecular H-bond) to quantify the impact of this specific structural feature. This application is agnostic to a particular biological target and leverages the compound as a physicochemical probe.

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